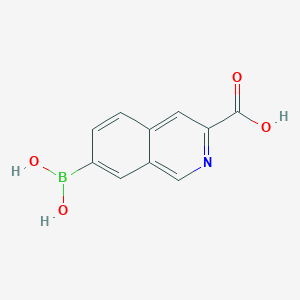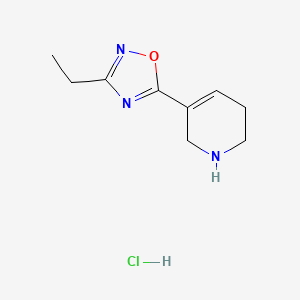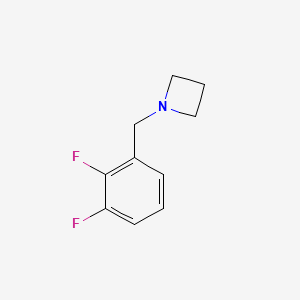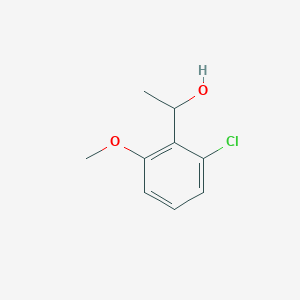
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate is a fluorinated aromatic ester compound. It is primarily used in the field of radiochemistry, particularly for labeling biomolecules with fluorine-18 for positron emission tomography (PET) imaging . This compound is known for its high tumor-to-kidney ratios when used in immunoPET imaging agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate involves the reaction of 6-fluoronicotinic acid with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent . The reaction typically occurs under mild conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 6-fluoronicotinic acid and 2,3,5,6-tetrafluorophenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 6-fluoronicotinic acid and 2,3,5,6-tetrafluorophenol.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate has several scientific research applications:
Radiochemistry: Used as a prosthetic group for labeling biomolecules with fluorine-18 for PET imaging.
ImmunoPET Imaging: Employed in the development of single domain antibody fragments (sdAbs) for targeting specific receptors in cancer cells.
Bioconjugation: Utilized in the synthesis of bioconjugates for studying molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate involves its use as a labeling agent in PET imaging. The compound binds to biomolecules, allowing for the visualization of molecular targets and pathways in vivo . The fluorine-18 isotope emits positrons, which are detected by PET scanners to produce detailed images of biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluorophenyl 6-[18F]fluoronicotinate: A radiolabeled version used specifically for PET imaging.
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate: A precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-fluoronicotinate.
Uniqueness
This compound is unique due to its high tumor-to-kidney ratios and its effectiveness in labeling biomolecules for PET imaging . Its stability and high radiochemical purity make it a valuable tool in radiochemistry and molecular imaging .
Propriétés
Formule moléculaire |
C12H4F5NO2 |
|---|---|
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H4F5NO2/c13-6-3-7(14)10(17)11(9(6)16)20-12(19)5-1-2-8(15)18-4-5/h1-4H |
Clé InChI |
PXMBERVGUSOWLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)

![Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15331231.png)






![5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)
![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)



